molecular formula C27H22N2O3S B11514056 1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11514056
M. Wt: 454.5 g/mol
InChI Key: ZQYMGWAJGVKIRI-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzothiazole ring, a benzoyl group, and a pyrrol-2-one structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, the compound has shown promise as an anti-cancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways .

Medicine

In medicine, the compound is being explored for its potential as an anti-bacterial agent. Its ability to disrupt bacterial cell walls makes it a candidate for the development of new antibiotics .

Industry

Industrially, the compound is used in the development of new materials with unique properties, such as enhanced fluorescence and conductivity .

Mechanism of Action

The mechanism of action of 4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. In cancer cells, it inhibits the activity of enzymes involved in cell division, leading to cell death . In bacteria, it disrupts the synthesis of the cell wall, causing bacterial lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H22N2O3S

Molecular Weight

454.5 g/mol

IUPAC Name

(4E)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H22N2O3S/c1-16(2)17-12-14-18(15-13-17)23-22(24(30)19-8-4-3-5-9-19)25(31)26(32)29(23)27-28-20-10-6-7-11-21(20)33-27/h3-16,23,30H,1-2H3/b24-22+

InChI Key

ZQYMGWAJGVKIRI-ZNTNEXAZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.